molecular formula C11H10N2OS B7731515 3-prop-2-enyl-2-sulfanylquinazolin-4-one

3-prop-2-enyl-2-sulfanylquinazolin-4-one

Cat. No.: B7731515
M. Wt: 218.28 g/mol
InChI Key: SJUBWTIKDYWHEB-UHFFFAOYSA-N
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Description

3-prop-2-enyl-2-sulfanylquinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enyl-2-sulfanylquinazolin-4-one typically involves the reaction of 2-aminobenzamide with allyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-prop-2-enyl-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-prop-2-enyl-2-sulfanylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a multi-kinase inhibitor, showing potential in cancer research.

    Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through inhibition of multiple protein kinases. It targets kinases such as VEGFR2, EGFR, HER2, and CDK2, disrupting key signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-prop-2-enyl-2-sulfanylquinazolin-4-one is unique due to the presence of both the allyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality enhances its potential as a multi-kinase inhibitor and apoptosis inducer, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBWTIKDYWHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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